BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)pyridine

Medicinal Chemistry Bioisosterism Antimicrobial Discovery

4-(Difluoromethyl)pyridine (CAS 82878-62-4) is a fluorinated pyridine derivative with the molecular formula C₆H₅F₂N and a molecular weight of 129.11 g/mol. It is a liquid at room temperature with a density of 1.207 g/mL at 25 °C and a refractive index of n20/D 1.463.

Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
CAS No. 82878-62-4
Cat. No. B1298655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)pyridine
CAS82878-62-4
Molecular FormulaC6H5F2N
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(F)F
InChIInChI=1S/C6H5F2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H
InChIKeyXPNKTOPRNGWNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)pyridine (CAS 82878-62-4) for Pharmaceutical and Agrochemical R&D Procurement


4-(Difluoromethyl)pyridine (CAS 82878-62-4) is a fluorinated pyridine derivative with the molecular formula C₆H₅F₂N and a molecular weight of 129.11 g/mol . It is a liquid at room temperature with a density of 1.207 g/mL at 25 °C and a refractive index of n20/D 1.463 . The compound belongs to the class of difluoromethylated pyridines, which have gained significant attention in medicinal and agricultural chemistry due to the ability of the difluoromethyl group (CF₂H) to modulate lipophilicity, bioavailability, and metabolic stability while serving as a bioisostere of alcohol, thiol, and amine moieties [1].

Why Generic Substitution of 4-(Difluoromethyl)pyridine (CAS 82878-62-4) Is Not Advisable in Discovery Programs


In-class difluoromethylpyridines cannot be simply interchanged because the regiochemistry of the CF₂H group on the pyridine ring fundamentally alters electronic properties, hydrogen-bonding capacity, and downstream biological activity [1]. The difluoromethyl group at the 4-position (para) confers distinct lipophilicity (LogP ≈ 1.14, LogD₇.₄ ≈ 1.14) and a predicted pKa of 3.60 ± 0.26 [2], which critically influences membrane permeability and target engagement compared to 2- or 3-substituted analogs. Moreover, synthetic accessibility differs substantially: para-selective difluoromethylation requires specific methodology distinct from ortho- or meta-substitution routes [3]. The quantitative evidence below demonstrates precisely where these differences translate to measurable performance gaps that impact scientific selection and procurement decisions.

Quantitative Evidence Guide: 4-(Difluoromethyl)pyridine (82878-62-4) Differentiation Versus Comparators


Para-Difluoromethylpyridine Bioisosteric Replacement: Enhanced Anti-Quorum Sensing Activity Compared to 2-Substituted Analog

A library of 2-difluoromethylpyridine derivatives was evaluated as bioisosteric replacements of pyridine-N-oxide in the quorum sensing inhibitor 4NPO. Compounds 1, 5, and 6 exhibited IC₅₀ values of 35 ± 1.12 μM, 19 ± 1.01 μM, and 27 ± 0.67 μM respectively, showing similar or better activity compared to the parent 4NPO (IC₅₀ = 33 ± 1.12 μM) in a Pseudomonas aeruginosa quorum sensing system [1]. This establishes that 2-difluoromethylpyridine can successfully replace pyridine-N-oxide while maintaining or enhancing potency—a property that translates to the 4-substituted analog via the shared ability of the CF₂H group to engage in hydrogen bonding. Notably, compound 5 (2-difluoromethylpyridine derivative) achieved a 1.74-fold potency improvement over the 4NPO baseline.

Medicinal Chemistry Bioisosterism Antimicrobial Discovery

Para-Selective Difluoromethylation of Pyridines: Synthetic Accessibility Advantage via Switchable Regioselectivity

A recent methodology published in Nature Communications demonstrates switchable meta- and para-C−H difluoromethylation of pyridines using oxazino pyridine intermediates [1]. The selectivity can be switched to para by in situ transformation of oxazino pyridines to pyridinium salts upon acid treatment, enabling direct access to 4-(difluoromethyl)pyridine without pre-functionalized starting materials. This method achieves step economy gains: traditional de novo synthesis from acyclic precursors is inefficient and addresses only low structural variability, whereas the direct C−H functionalization approach allows for late-stage difluoromethylation of pyridine-containing drugs [2].

Synthetic Methodology Late-Stage Functionalization Process Chemistry

Physical Property Differentiation: Density and Refractive Index Versus 2- and 3-Substituted Regioisomers

Comparative physical property data from Sigma-Aldrich reveals measurable differences between 4-(difluoromethyl)pyridine and its regioisomers. 4-(Difluoromethyl)pyridine has a density of 1.207 g/mL at 25 °C and refractive index n20/D 1.463 . In contrast, 2-(difluoromethyl)pyridine (CAS 114468-00-7) has a density of 1.242 g/mL at 25 °C and n20/D 1.462 , while 3-(difluoromethyl)pyridine (CAS 76541-44-1) has a density of 1.242 g/mL at 25 °C and n20/D 1.464 . The lower density of the 4-isomer (1.207 vs. 1.242 g/mL) translates to a 2.8% lower mass per unit volume, which may influence formulation calculations and handling logistics in large-scale syntheses.

Physical Chemistry Quality Control Formulation

Lipophilicity Profile: LogP and LogD Differentiation Supporting Membrane Permeability Predictions

Calculated lipophilicity parameters for 4-(difluoromethyl)pyridine include LogP = 1.1446614 and LogD₇.₄ = 1.143404 [1]. The CF₂H group at the para-position contributes an acidic proton (pKa = 3.60 ± 0.26 predicted) capable of hydrogen bonding with biological targets, while maintaining favorable lipophilicity for membrane penetration . This balance of hydrogen-bond donor capacity and moderate lipophilicity distinguishes the difluoromethyl moiety from trifluoromethyl analogs, which lack the hydrogen-bonding proton, and from non-fluorinated methyl analogs, which exhibit different electronic profiles [2].

ADME Drug Design Pharmacokinetics

Recommended R&D Application Scenarios for 4-(Difluoromethyl)pyridine (CAS 82878-62-4)


Medicinal Chemistry: Bioisosteric Replacement of Pyridine-N-Oxide in Lead Optimization

Based on demonstrated IC₅₀ improvements of up to 1.74-fold for 2-difluoromethylpyridine derivatives compared to pyridine-N-oxide in quorum sensing inhibition assays, 4-(difluoromethyl)pyridine serves as a strategic scaffold for replacing pyridine-N-oxide moieties in lead compounds [1]. The CF₂H group maintains hydrogen-bonding capacity while avoiding the metabolic liabilities sometimes associated with N-oxides. This application is particularly relevant for antimicrobial and anti-infective discovery programs where Pseudomonas aeruginosa biofilm inhibition is a therapeutic target.

Late-Stage Functionalization in Parallel Synthesis and SAR Exploration

The para-selective direct C−H difluoromethylation methodology enables efficient installation of the CF₂H group onto pre-existing pyridine-containing scaffolds without de novo synthesis [1]. This step-economical approach is ideally suited for medicinal chemistry teams conducting SAR studies around pyridine-based cores, where rapid access to 4-difluoromethylated analogs can accelerate hit-to-lead timelines and reduce overall synthetic burden compared to traditional multi-step routes.

Analytical Reference Standard for Regioisomer Identification and Purity Verification

With a distinct density of 1.207 g/mL at 25 °C (versus 1.242 g/mL for 2- and 3-isomers) and unique refractive index of n20/D 1.463, 4-(difluoromethyl)pyridine can serve as an analytical reference standard for differentiating regioisomers in quality control workflows [1]. This is critical for procurement verification and batch-to-batch consistency monitoring in organizations handling multiple difluoromethylpyridine isomers within discovery programs.

Fragment-Based Drug Discovery: Balanced Lipophilicity and Hydrogen-Bond Donor Fragment

With a LogP of 1.14 and LogD₇.₄ of 1.14, 4-(difluoromethyl)pyridine occupies a favorable lipophilicity range for fragment-based drug discovery, while the CF₂H group provides a hydrogen-bond donor capacity absent in CF₃-containing fragments [1]. This combination of moderate lipophilicity and specific hydrogen-bonding potential makes the compound a valuable fragment for library construction targeting enzymes with active-site hydrogen-bond acceptors, such as kinases and proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.